2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted at the 2-position with a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group and at the 6-position with a thiomorpholin-4-yl moiety. Its molecular formula is C₂₆H₂₈FN₅O₃ (Mr = 477.53), and crystallographic studies reveal a triclinic crystal system (space group P1) with unit cell parameters:
The phenylpiperazine moiety is a common pharmacophore in CNS-targeting agents, suggesting possible neuroactive properties .
Properties
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-thiomorpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c26-19-7-6-18(23-12-14-28-15-13-23)21-25(19)16-20(27)24-10-8-22(9-11-24)17-4-2-1-3-5-17/h1-7H,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTMUQJIFJFJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-phenylpiperazine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiomorpholine and pyridazinone derivatives under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an acetylcholinesterase inhibitor, making it a candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: The compound has been tested for its anticonvulsant activity, indicating its potential use in the development of antiepileptic drugs.
Industrial Applications: Its unique chemical structure makes it a valuable compound for the synthesis of other complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
- Key Differences : Replaces thiomorpholine with morpholine (oxygen instead of sulfur) and introduces a 4-fluorophenyl group on the piperazine.
- Impact: The fluorine atom may enhance metabolic stability and blood-brain barrier penetration.
- Crystallography : Similar triclinic symmetry but distinct unit cell parameters (e.g., a = 9.12 Å, V = 1120 ų) due to fluorine’s steric and electronic effects .
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one
- Key Differences: Pyrimidin-4(1H)-one core instead of pyridazinone; trifluoromethyl and piperidine substituents.
- Impact: The trifluoromethyl group increases electronegativity and metabolic resistance. The pyrimidinone core may reduce planarity compared to pyridazinone, affecting target binding .
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one (TAK-831)
- Key Differences : Hydroxy group at position 4 and a 4-(trifluoromethyl)phenethyl chain at position 4.
- Impact : Orphan-designated for Friedreich’s ataxia, TAK-831’s trifluoromethylphenethyl group enhances CNS bioavailability and target engagement, distinct from the thiomorpholine/piperazine combination in the parent compound .
2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
- Key Differences : Acetamide side chain replaces the 2-oxoethyl-piperazine group.
- Impact : The phenethylamide moiety may confer selectivity for peripheral targets over CNS receptors, reducing neurotoxicity risks .
Structural and Pharmacological Data Table
Research Findings and Implications
- Sulfur vs. Oxygen in Heterocycles : Thiomorpholine analogs exhibit higher lipophilicity (clogP ≈ 2.5) than morpholine derivatives (clogP ≈ 1.8), favoring membrane permeability but increasing off-target risks .
- Fluorine and Trifluoromethyl Effects : Fluorine substitution improves metabolic stability (e.g., 4-fluorophenylpiperazine in ), while trifluoromethyl groups enhance binding to hydrophobic pockets in enzymes .
- Crystallographic Insights : The triclinic packing of the parent compound suggests strong intermolecular hydrogen bonding (N–H···O), which may influence solubility and crystallization behavior .
Biological Activity
The compound 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one (often referred to as compound 38Z) is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article synthesizes current research findings on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C33H33N9O2
- Molecular Weight : 587.674 g/mol
- Structure : The compound features a pyridazine core substituted with a thiomorpholine and a phenylpiperazine moiety, which are crucial for its biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and influence various signaling pathways. Specifically, it has been shown to interact with:
- Dopaminergic receptors : Potentially enhancing dopaminergic signaling, which could be beneficial in treating disorders like schizophrenia or Parkinson's disease.
- Serotonin receptors : Modulating serotonin levels may provide antidepressant effects.
Anticonvulsant Activity
A study reported the synthesis of related compounds and their evaluation for anticonvulsant properties. In this study, several derivatives were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. The results indicated that most compounds exhibited anticonvulsant activity, with some showing significant efficacy in reducing seizure frequency and severity .
Cytotoxicity and Antitumor Activity
The compound's potential as an anticancer agent was assessed through various in vitro assays. For instance, it was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that the compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Result |
|---|---|---|
| Anticonvulsant | MES, scPTZ | Effective in reducing seizures |
| Cytotoxicity | MCF-7, A549 cell lines | IC50 values similar to doxorubicin |
| Neurotoxicity | Rotarod test | Minimal neurotoxic effects observed |
Case Studies
- Anticonvulsant Screening : In a study involving 22 new derivatives related to 4-phenylpiperazine, the majority showed efficacy in at least one seizure model. The most active derivative demonstrated significant protective effects against seizures induced by electrical stimulation .
- Anticancer Efficacy : A comprehensive evaluation on the cytotoxic effects against MCF-7 cells revealed that the compound induced apoptosis through upregulation of p53 and activation of caspase pathways. This suggests its potential use as a therapeutic agent in breast cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
